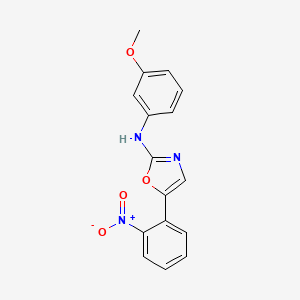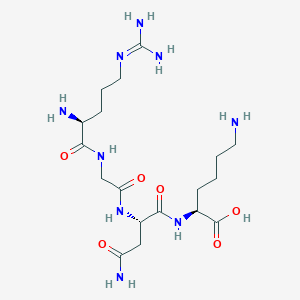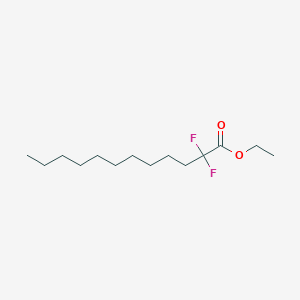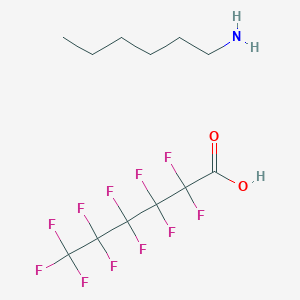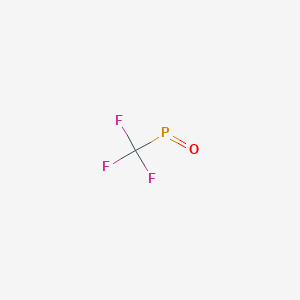![molecular formula C14H26O B14225100 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol CAS No. 826337-61-5](/img/structure/B14225100.png)
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol is a bicyclic organic compound with a unique structure characterized by a bicyclo[7.1.0]decane framework. This compound is notable for its four methyl groups and a hydroxyl group attached to the decane ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. This reaction often requires the use of strong acids or bases as catalysts and is conducted under elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
類似化合物との比較
Similar Compounds
2,6,10,10-Tetramethylbicyclo[4.4.0]decan-5-ol: Similar bicyclic structure but with a different ring size.
2,6,10,10-Tetramethylbicyclo[3.3.0]decan-5-ol: Another bicyclic compound with a smaller ring system.
2,6,10,10-Tetramethylbicyclo[5.5.0]decan-5-ol: Larger bicyclic structure with different chemical properties.
Uniqueness
2,6,10,10-Tetramethylbicyclo[710]decan-5-ol is unique due to its specific ring size and the positioning of its functional groups
特性
CAS番号 |
826337-61-5 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC名 |
2,6,10,10-tetramethylbicyclo[7.1.0]decan-5-ol |
InChI |
InChI=1S/C14H26O/c1-9-5-7-11-13(14(11,3)4)10(2)6-8-12(9)15/h9-13,15H,5-8H2,1-4H3 |
InChIキー |
DPOOTMNUTISXQN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C2(C)C)C(CCC1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
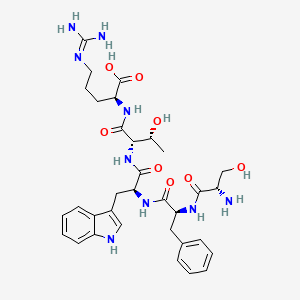
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
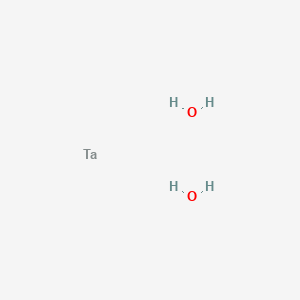
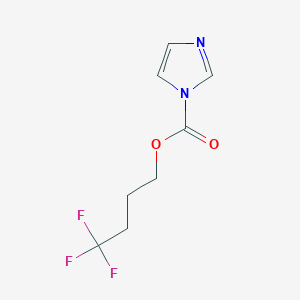
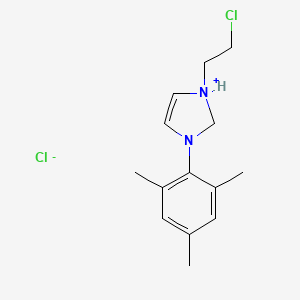
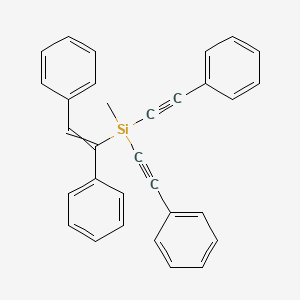
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
